molecular formula C26H37FN6O6S2 B7881755 Ralimetinib Mesylate CAS No. 1138756-70-3

Ralimetinib Mesylate

Katalognummer B7881755
CAS-Nummer: 1138756-70-3
Molekulargewicht: 612.7 g/mol
InChI-Schlüssel: NARMJPIBAXVUIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ralimetinib, also known as LY2228820, is a small molecule that has been used in trials studying the treatment of various conditions such as postmenopausal symptoms, advanced cancer, adult glioblastoma, fallopian tube cancer, and metastatic breast cancer . It is a potent and selective, ATP-competitive inhibitor of the α- and β-isoforms of p38 MAPK in vitro .


Molecular Structure Analysis

Ralimetinib Mesylate has a molecular formula of C26H37FN6O6S2 and an average molecular weight of 612.74 . The structure includes several functional groups, including fluorophenyl and imidazole rings .


Physical And Chemical Properties Analysis

Ralimetinib Mesylate is a compound with a water solubility of 0.00371 mg/mL. It has a logP value of 5.62 according to ALOGPS and 6.04 according to Chemaxon . It has 4 hydrogen acceptor counts and 2 hydrogen donor counts .

Wissenschaftliche Forschungsanwendungen

  • Applications in Cancer Treatment :

    • A study by Patnaik et al. (2015) evaluated the safety and tolerability of Ralimetinib in patients with advanced cancer, both as a single agent and in combination with tamoxifen. The study found that Ralimetinib demonstrated acceptable safety and tolerability, with no patients achieving a complete or partial response but some achieving stable disease for a median duration of 3.7 months (Patnaik et al., 2015).
  • Combination Therapy for Ovarian Cancer :

    • A randomized, double-blind, placebo-controlled phase 1b/2 study by Vergote et al. (2019) investigated Ralimetinib combined with gemcitabine and carboplatin in women with recurrent platinum-sensitive ovarian cancer. The study showed a modest improvement in progression-free survival (PFS) in the Ralimetinib arm (Vergote et al., 2019).
  • Treatment of Newly Diagnosed Glioblastoma :

    • Biau et al. (2020) conducted a phase 1 trial to determine the maximum tolerated dose of Ralimetinib combined with radiotherapy and chemotherapy in treating newly diagnosed glioblastoma. The trial found the most frequent dose-limiting toxicities to be hepatic cytolysis and rash (Biau et al., 2020).
  • Unexpected Activity Against EGFR :

    • Research by Bhattacharjee et al. (2022) revealed that Ralimetinib’s anti-cancer activity might be due to its ability to inhibit EGFR, rather than p38α. This finding suggests that EGFR mutation status could be a potential biomarker for identifying sensitive patients in clinical trials involving Ralimetinib (Bhattacharjee et al., 2022).
  • Combination with Other Cancer Therapies :

    • A study by Bendell et al. (2019) evaluated the combination of Ralimetinib with checkpoint kinase 1 inhibitor, prexasertib, in patients with advanced or metastatic cancer. The study did not achieve its primary objective of establishing a recommended phase 2 dose that could be safely administered to patients with advanced cancer (Bendell et al., 2019).
  • General Mechanism of Action :

    • A 2020 publication described Ralimetinib as an inhibitor of p38 MAPK, with potential anti-inflammatory and antineoplastic activities. It inhibits cytokine production and p38 MAPK-mediated signaling, leading to apoptosis and reduced tumor cell proliferation (Definitions, 2020).

Wirkmechanismus

Although initially thought to be a p38 mitogen-activated protein kinase (MAPK) inhibitor, it has been reported that Ralimetinib acts instead as an epidermal growth factor receptor (EGFR) inhibitor .

Safety and Hazards

Ralimetinib Mesylate is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARMJPIBAXVUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37FN6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235457
Record name LY-2228820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ralimetinib Mesylate

CAS RN

862507-23-1
Record name Ralimetinib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862507231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2228820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALIMETINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7B71FO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ralimetinib Mesylate
Reactant of Route 2
Reactant of Route 2
Ralimetinib Mesylate
Reactant of Route 3
Reactant of Route 3
Ralimetinib Mesylate
Reactant of Route 4
Ralimetinib Mesylate
Reactant of Route 5
Ralimetinib Mesylate
Reactant of Route 6
Ralimetinib Mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.